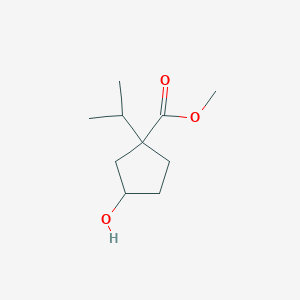
Methyl 3-hydroxy-1-isopropylcyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-1-isopropylcyclopentanecarboxylate is a versatile organic compound belonging to the class of esters. It features a cyclopentane ring substituted with a hydroxyl group at the third position and an isopropyl group at the first position, along with a methoxycarbonyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroxylation and Esterification: The compound can be synthesized through the hydroxylation of 1-isopropylcyclopentanecarboxylic acid followed by esterification with methanol in the presence of an acid catalyst.
Grignard Reaction: Another approach involves the Grignard reaction, where a Grignard reagent derived from isopropyl magnesium chloride reacts with cyclopentanecarboxylic acid chloride, followed by hydrolysis and esterification.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process involving controlled reaction conditions to ensure purity and yield.
Continuous Flow Process: Continuous flow chemistry can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the hydroxyl group to a corresponding alkyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Cyclopentanecarboxylic acid.
Reduction: 3-hydroxy-1-isopropylcyclopentane.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-hydroxy-1-isopropylcyclopentanecarboxylate has found applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of fragrances and flavors due to its unique chemical structure.
Mécanisme D'action
The mechanism by which Methyl 3-hydroxy-1-isopropylcyclopentanecarboxylate exerts its effects depends on its specific application. For instance, in antimicrobial applications, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparaison Avec Des Composés Similaires
Methyl 3-hydroxy-1-methylcyclopentanecarboxylate: Similar structure but with a methyl group instead of isopropyl.
Methyl 3-hydroxy-1-ethylcyclopentanecarboxylate: Similar structure but with an ethyl group instead of isopropyl.
This comprehensive overview highlights the significance of Methyl 3-hydroxy-1-isopropylcyclopentanecarboxylate in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application development.
Propriétés
Formule moléculaire |
C10H18O3 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
methyl 3-hydroxy-1-propan-2-ylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-7(2)10(9(12)13-3)5-4-8(11)6-10/h7-8,11H,4-6H2,1-3H3 |
Clé InChI |
YMYJSPQARYEUFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CCC(C1)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


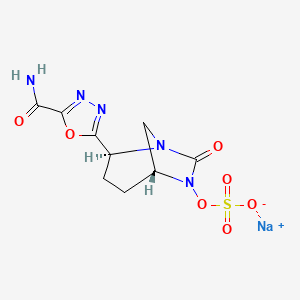
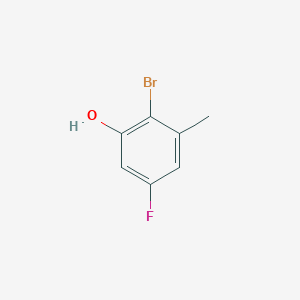

![(8AS)-7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,5,8,8A-tetrahydrooxazolo[3,4-A]pyridin-3-one](/img/structure/B15362027.png)
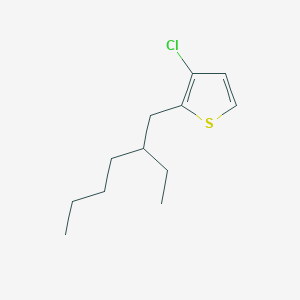
![N-(benzo[d]oxazol-2-yl)acetamide](/img/structure/B15362041.png)
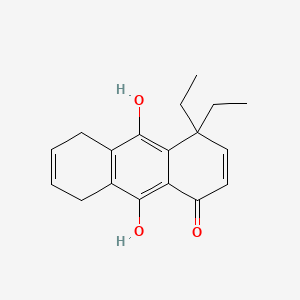

![6-Chloro-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1H-indazole](/img/structure/B15362059.png)
![(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B15362062.png)
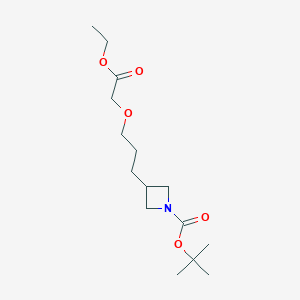
![5-(Trifluoromethyl)-3-[3-(dimethylamino)propoxy]-1H-pyrazole](/img/structure/B15362067.png)

![rel-(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one;hydrochloride](/img/structure/B15362085.png)
